Nickel chromate

Description

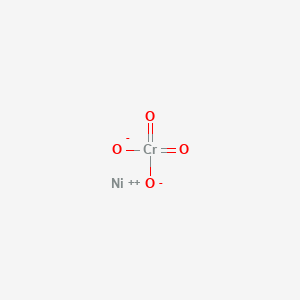

Structure

2D Structure

Properties

IUPAC Name |

dioxido(dioxo)chromium;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Ni.4O/q;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAXAFUJMMYEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrNiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027437 | |

| Record name | Nickel chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.687 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14721-18-7 | |

| Record name | Chromic acid, nickel(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hydrothermal Synthesis of Nickel Chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the hydrothermal synthesis of nickel chromate (NiCrO₄), a material of interest for various scientific applications. While direct and detailed protocols for the hydrothermal synthesis of this compound are not extensively reported in the literature, this document outlines a plausible and comprehensive experimental approach. This approach is extrapolated from established hydrothermal methods for synthesizing the closely related nickel chromite (NiCr₂O₄) and other nickel-based nanomaterials.[1][2] This guide includes detailed experimental protocols, a summary of key reaction parameters in tabular format for easy comparison, and diagrams illustrating the proposed reaction pathway and experimental workflow. The content is intended to serve as a valuable resource for researchers and professionals in materials science and drug development who are exploring the synthesis and applications of this compound.

Introduction

This compound (NiCrO₄) is a compound that, along with other metal chromates, is gaining attention for its potential applications in catalysis, as a pigment, and in the development of new materials.[3] The synthesis method plays a crucial role in determining the physicochemical properties of the resulting material, such as particle size, morphology, and crystallinity, which in turn influence its functional performance.

The hydrothermal method is a versatile and efficient technique for synthesizing a wide range of inorganic materials, including metal oxides and chromates.[4] This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel known as an autoclave. The unique conditions of hydrothermal synthesis facilitate the dissolution of reactants and the crystallization of products, often leading to the formation of well-defined, crystalline nanoparticles with controlled morphology.[4]

While the hydrothermal synthesis of the spinel nickel chromite (NiCr₂O₄) has been reported, this guide will focus on a proposed methodology for the synthesis of this compound (NiCrO₄).[1][2]

Proposed Hydrothermal Synthesis of this compound (NiCrO₄)

The following section details a proposed experimental protocol for the synthesis of this compound nanoparticles via a hydrothermal method. This protocol is based on the principles and parameters reported for the synthesis of nickel chromite and other nickel-based nanomaterials.[1][2][5]

Proposed Experimental Protocol

2.1.1. Materials

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (Reagent Grade)

-

Potassium chromate (K₂CrO₄) (Reagent Grade)

-

Sodium hydroxide (NaOH) (for pH adjustment)

-

Deionized water

2.1.2. Equipment

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer with heating plate

-

pH meter

-

Centrifuge

-

Drying oven

-

Mortar and pestle

2.1.3. Procedure

-

Precursor Solution Preparation:

-

Prepare a 0.1 M aqueous solution of nickel(II) nitrate hexahydrate.

-

Prepare a 0.1 M aqueous solution of potassium chromate.

-

-

Mixing and pH Adjustment:

-

In a beaker, slowly add the potassium chromate solution to the nickel nitrate solution under constant stirring.

-

Adjust the pH of the resulting mixture to a range of 8-10 by adding a 1 M NaOH solution dropwise. A precipitate may start to form.

-

-

Hydrothermal Treatment:

-

Transfer the mixture into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven preheated to 180-200°C.

-

Maintain the reaction for 12-24 hours.

-

-

Product Recovery and Purification:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation.

-

Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 80°C for 12 hours.

-

-

Post-Synthesis Characterization:

-

The synthesized this compound powder can be characterized using various techniques to determine its properties.

-

Data Presentation: Key Synthesis Parameters

The following tables summarize key quantitative data from reported hydrothermal syntheses of related nickel compounds to provide a comparative reference for the proposed this compound synthesis.

Table 1: Hydrothermal Synthesis Parameters for Nickel Chromite (NiCr₂O₄)

| Parameter | Value | Reference |

| Nickel Precursor | Nickel Nitrate Hexahydrate | [1](--INVALID-LINK--) |

| Chromium Precursor | Chromium(III) Nitrate | [1](--INVALID-LINK--) |

| Temperature | 180-200 °C | [1](--INVALID-LINK--) |

| Time | 11-13 hours | [1](--INVALID-LINK--) |

| pH | 10.5-11.5 | [1](--INVALID-LINK--) |

Table 2: Hydrothermal Synthesis Parameters for Nickel Hydroxide (Ni(OH)₂)

| Parameter | Value | Reference |

| Nickel Precursor | Nickel Nitrate | (--INVALID-LINK--) |

| Temperature | 180 °C | (--INVALID-LINK--) |

| Time | 5 hours | (--INVALID-LINK--) |

| Additives | Surfactants (CTAB, SDBS, PEG) | (--INVALID-LINK--) |

Table 3: Characterization Techniques for this compound and Related Nanoparticles

| Technique | Information Obtained | Reference |

| X-ray Diffraction (XRD) | Crystalline structure, phase purity, crystallite size | [6](7--INVALID-LINK-- |

| Scanning Electron Microscopy (SEM) | Morphology, particle size, and surface features | [6](7--INVALID-LINK-- |

| Transmission Electron Microscopy (TEM) | Particle size, morphology, and crystal lattice | [8](--INVALID-LINK--) |

| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Elemental composition | [6](--INVALID-LINK--) |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and chemical bonds | (--INVALID-LINK--) |

Visualization of Processes and Pathways

Proposed Reaction Pathway

The hydrothermal synthesis of this compound is proposed to proceed through the dissolution of precursors followed by nucleation and growth of the final product under high temperature and pressure.

Caption: Proposed reaction pathway for the hydrothermal synthesis of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the hydrothermal synthesis of this compound, from precursor preparation to final product characterization.

Caption: General experimental workflow for this compound synthesis.

Potential Applications in Drug Development

While the direct application of this compound in drug development is not yet established, nickel-based nanoparticles and complexes are being explored for their potential in this field. Recent research has highlighted the use of nickel-based catalysts to accelerate the synthesis of complex organic molecules, which could significantly streamline the drug discovery process.[9][10][11] The development of novel nickel complexes has shown promise in creating more specific and effective drug molecules with potentially fewer side effects.[10] The unique properties of nanomaterials, such as high surface area-to-volume ratio, can be advantageous in drug delivery systems. Further research into the biocompatibility and specific interactions of this compound nanoparticles with biological systems is necessary to ascertain their potential in therapeutic applications. It is also important to consider the potential cytotoxicity of chromium and nickel compounds.[12]

Conclusion

This technical guide has presented a comprehensive, albeit proposed, framework for the synthesis of this compound via the hydrothermal method. By leveraging existing knowledge on the synthesis of related nickel compounds, a detailed experimental protocol has been outlined. The provided data tables and diagrams offer a clear and structured overview of the key parameters and processes involved. This guide is intended to serve as a foundational resource for researchers and professionals, enabling them to explore the synthesis of this compound and investigate its potential applications, including those in the field of drug development. Further experimental validation is required to refine the proposed protocol and fully characterize the resulting this compound nanoparticles.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.atu.ie [pure.atu.ie]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Fabrication of Co1−xNixCr2O4 Chromate Nanoparticles and the Effect of Ni Concentration on Their Bandgap, Structure, and Optical Properties [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Characterization of Ni Nanoparticles via the Microemulsion Technique and Its Applications for Energy Storage Devices [mdpi.com]

- 9. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]

- 10. Nickel Complex Innovations Streamlines Drug Development [pharmaadvancement.com]

- 11. news-medical.net [news-medical.net]

- 12. Chromium- and nickel-induced cytotoxicity in normal and transformed human keratinocytes: an investigation of pharmacological approaches to the prevention of Cr(VI)-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of Nickel Chromate (NiCrO4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of nickel chromate (NiCrO4). This compound, a compound of interest in various industrial applications, exhibits distinct thermal behavior that is critical to understand for its safe handling and processing. This document details its decomposition products under inert atmospheres, summarizes available thermal analysis data, and provides standardized experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The guide is intended to be a valuable resource for researchers and professionals working with this and similar inorganic compounds.

Introduction

This compound (NiCrO4) is an inorganic compound that finds application in catalysis, pigments, and as a precursor in the synthesis of other nickel- and chromium-containing materials. A thorough understanding of its thermal properties is paramount for ensuring process safety, optimizing reaction conditions, and controlling the properties of the final products. This guide aims to consolidate the current knowledge on the thermal decomposition of NiCrO4, with a focus on its stability and the mechanism of its breakdown at elevated temperatures.

Thermal Decomposition of this compound

Under an inert atmosphere and at reduced oxygen pressure, this compound undergoes a single-step decomposition. When heated to approximately 600 °C, NiCrO4 decomposes to yield nickel chromite (NiCr2O4), nickel oxide (NiO), and oxygen gas (O2)[1]. The overall decomposition reaction can be represented as:

2NiCrO4(s) → NiCr2O4(s) + NiO(s) + O2(g)

This decomposition pathway is a key consideration in high-temperature applications involving this compound, as the resulting mixture of oxides will have different physical and chemical properties than the parent compound.

Quantitative Thermal Analysis Data

While the general decomposition pathway is established, detailed quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound is not extensively available in publicly accessible literature. The following table summarizes the expected thermal events based on the known decomposition reaction. Researchers are encouraged to perform specific thermal analysis on their NiCrO4 samples to obtain precise quantitative data.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Enthalpy Change (ΔH) |

| Decomposition | ~600[1] | Data not available | Theoretical: ~9.16% | Data not available |

Note: The theoretical mass loss is calculated based on the stoichiometry of the decomposition reaction (loss of one oxygen atom per two formula units of NiCrO4).

Experimental Protocols for Thermal Analysis

To characterize the thermal stability and decomposition of this compound, standardized thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiments are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which NiCrO4 decomposes and to quantify the associated mass loss.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample of NiCrO4 (typically 5-10 mg) into a clean, inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 800 °C at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show a step-like decrease in mass corresponding to the decomposition. Determine the onset temperature of decomposition and the percentage of mass loss from the curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the decomposition of NiCrO4 and to determine if the process is endothermic or exothermic.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Place a small, accurately weighed sample of NiCrO4 (typically 2-5 mg) into a clean DSC pan. Seal the pan, ensuring it is not hermetically sealed if a gaseous product is expected.

-

Reference: Use an empty, sealed DSC pan as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate.

-

Temperature Program: Heat the sample and reference from ambient temperature to a final temperature of at least 700 °C at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC curve will show a peak corresponding to the decomposition. Integrate the peak to determine the enthalpy change (ΔH) of the reaction.

Visualizations

Decomposition Pathway of NiCrO4

Caption: Decomposition pathway of this compound (NiCrO4) upon heating.

Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for the thermal analysis of NiCrO4.

Conclusion

References

A Technical Guide to the Physical and Chemical Characteristics of Nickel Chromate (NiCrO₄) Powder

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of nickel chromate (NiCrO₄) powder. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this inorganic compound. The document summarizes key quantitative data in tabular format, outlines detailed experimental protocols for its synthesis and characterization, and includes visualizations of chemical pathways and workflows to facilitate understanding.

Core Physical and Chemical Properties

Nickel(II) chromate is an inorganic compound characterized by its dark color and high thermal tolerance.[1][2] Unlike most other chromates, which are typically yellow, this compound presents as a dark maroon or red-brown powder.[1][2] It is known to be soluble in acids like hydrochloric acid but is only very slightly soluble in water.[1][2][3] The compound does not have a defined melting point as it undergoes thermal decomposition at elevated temperatures.[1][4]

| Property | Value |

| Chemical Formula | NiCrO₄ |

| IUPAC Name | Nickel(II) chromate[1][2] |

| Other Names | Nickelous chromate, Nickel(II) chromium(VI) oxide[1][2][5] |

| CAS Number | 14721-18-7[1][6] |

| Molar Mass | 174.71 g/mol [1][2] |

| Appearance | Dark maroon-colored powder, red-brown solid[1][2] |

| Solubility in Water | Very slightly soluble[1][2][3] |

| Solubility | Soluble in hydrochloric acid[1][2] |

| Thermal Decomposition | Decomposes around 600 °C[1][2] |

Structural and Spectroscopic Properties

Crystal Structure

This compound possesses an orthorhombic crystal structure, analogous to that of chromium vanadate (CrVO₄).[1][2][6] This crystalline arrangement is a key determinant of its physical and chemical behaviors.[6]

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic[1][2][6] |

| Unit Cell Dimensions | a = 5.482 Å, b = 8.237 Å, c = 6.147 Å[1][2] |

| Cell Volume | 277.6 ų[1][2] |

| Formula Units per Cell (Z) | 4[1][2] |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides insight into its molecular vibrations. It is characterized by two primary sets of absorption bands. The first set corresponds to the stretching of the chromium-oxygen bonds, while the second set relates to bending and rocking motions of the Cr-O bonds and the stretching of the nickel-oxygen bond.[1]

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 925, 825, 800 | Cr-O stretching[1] |

| 430, 395, 365 (very weak) | Cr-O rocking and bending[1] |

| 310 | Ni-O stretching[1] |

Chemical Reactivity and Synthesis

Thermal Decomposition

When heated to approximately 600 °C under lower oxygen pressure, this compound undergoes thermal decomposition.[1][2] The products of this reaction are nickel chromite spinel (NiCr₂O₄), nickel oxide (NiO), and oxygen gas.[1][2]

The balanced chemical equation for this decomposition is: 4 NiCrO₄(s) → 2 NiCr₂O₄(s) + 2 NiO(s) + 3 O₂(g) [2]

References

- 1. Nickel(II) chromate - Wikipedia [en.wikipedia.org]

- 2. Nickel(II) chromate - Wikiwand [wikiwand.com]

- 3. 14721-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound | CrNiO4 | CID 61767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 14721-18-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Health and Safety Considerations of Nickel Chromate Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations associated with nickel chromate (NiCrO₄) exposure. Given the compound's classification as a known human carcinogen, this document outlines its physicochemical properties, toxicokinetics, and the molecular mechanisms underpinning its toxicity. It is intended to serve as a critical resource for professionals in research and drug development to inform risk assessments and guide the implementation of appropriate safety protocols.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for evaluating its environmental fate, bioavailability, and toxicological profile. This compound is an inorganic compound that exists as a red-brown, heat-tolerant, and acid-soluble solid.[1] While it is very slightly soluble in water, its solubility can be influenced by the specific environmental conditions.[2][3]

| Property | Value | Reference |

| Chemical Formula | NiCrO₄ | [2][4] |

| Molar Mass | 174.69 g/mol | [3][5] |

| Appearance | Dark maroon-colored powder | [2] |

| Solubility in Water | Very slightly soluble | [2][3] |

| Solubility | Soluble in hydrochloric acid | [2] |

| CAS Number | 14721-18-7 | [2][4] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxic effects of this compound are dictated by the absorption, distribution, metabolism, and excretion of its constituent elements, nickel and chromium.

Absorption: The primary routes of occupational exposure to this compound are inhalation and dermal contact.[6] Inhalation of nickel-containing dusts and fumes is the most significant route of exposure in industrial settings.[6] While dermal absorption of nickel is generally low, it can be a significant route for sensitization.[7] Hexavalent chromium, as found in this compound, is readily absorbed through the lungs and, to a lesser extent, through the skin.[8]

Distribution: Once absorbed, nickel and chromium are distributed throughout the body via the bloodstream. Nickel tends to accumulate in the lungs, kidneys, liver, and heart.[4] Chromium distributes to nearly all tissues, with the highest concentrations typically found in the liver and kidneys. Bone can also serve as a long-term storage site for chromium.[4]

Metabolism: The toxicity of hexavalent chromium is linked to its intracellular reduction to trivalent chromium (Cr(III)). This reduction process, involving cellular reductants such as ascorbate and glutathione, generates reactive oxygen species (ROS) and chromium intermediates that can damage cellular macromolecules, including DNA.[4]

Excretion: Absorbed nickel is primarily excreted in the urine.[4] Similarly, chromium is almost entirely eliminated from the body through urinary excretion.[4]

Mechanisms of Toxicity and Carcinogenicity

The toxicity of this compound is a composite of the individual toxicities of nickel and hexavalent chromium, which are often synergistic. Both components are recognized as human carcinogens by multiple international agencies, including the International Agency for Research on Cancer (IARC).[2][5]

Carcinogenicity

Epidemiological studies of workers in nickel refining and chromate production industries have shown a definitive link between exposure to nickel and chromium compounds and an increased risk of lung and nasal cancers.[9][10] The IARC classifies nickel compounds as Group 1 (carcinogenic to humans) and metallic nickel as Group 2B (possibly carcinogenic to humans).[11][12] Hexavalent chromium [Cr(VI)] compounds are also classified as Group 1 carcinogens.[2][13]

A study on the carcinogenicity of various nickel compounds in rats, administered via intramuscular injection, found that this compound induced sarcomas at the injection site in 6% of the animals.[12]

Oxidative Stress

A primary mechanism underlying the toxicity of both nickel and hexavalent chromium is the induction of oxidative stress.[14][15] The intracellular reduction of Cr(VI) to Cr(III) is a key source of reactive oxygen species (ROS), leading to cellular damage.[16][17] While nickel does not directly participate in Fenton-like reactions to the same extent as other transition metals, it can indirectly generate ROS by depleting cellular antioxidants, such as glutathione, and by inactivating antioxidant enzymes.[18][19]

Genotoxicity and DNA Damage

Both nickel and hexavalent chromium are potent genotoxins. Cr(VI) can readily cross cell membranes and, upon intracellular reduction, the resulting Cr(III) and ROS can form DNA adducts, induce DNA strand breaks, and cause chromosomal aberrations.[14] Nickel can induce DNA damage through the generation of ROS and by direct binding to DNA.[7][20]

Furthermore, both metals have been shown to inhibit DNA repair mechanisms, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR).[21][22][23] This inhibition of DNA repair exacerbates the genotoxic effects of the initial DNA damage and contributes to the carcinogenic potential of this compound.

Inflammation and Apoptosis

Exposure to nickel compounds can trigger inflammatory responses through the activation of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[10][16] Nickel has also been shown to activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.[16][24]

Both nickel and chromium can induce apoptosis, or programmed cell death.[17][25] This can occur through various pathways, including the mitochondrial pathway, which is initiated by oxidative stress, and the endoplasmic reticulum (ER) stress pathway.

Health Hazards and Symptoms of Exposure

Exposure to this compound can lead to a range of acute and chronic health effects.

Acute Effects:

-

Dermal: Skin irritation, allergic contact dermatitis (nickel allergy), and the formation of "chrome ulcers" from dermal contact with hexavalent chromium.[13][26]

-

Respiratory: Irritation of the nose and throat, coughing, shortness of breath, and in some cases, occupational asthma.[13][27]

-

Gastrointestinal: Nausea, vomiting, and abdominal pain if ingested.[15]

-

Systemic: In cases of high exposure, particularly to fumes from heated processes, metal fume fever can occur, with flu-like symptoms such as fever, chills, and muscle aches.[28]

Chronic Effects:

-

Cancer: As previously detailed, chronic inhalation exposure is strongly linked to an increased risk of lung and nasal cancers.[9][10][13]

-

Respiratory: Chronic rhinitis, sinusitis, perforation of the nasal septum, and lung fibrosis.[15][29]

-

Dermal: Chronic and debilitating allergic contact dermatitis in sensitized individuals.[26]

-

Renal and Hepatic Effects: The kidneys and liver are target organs for both nickel and chromium, and chronic exposure can lead to damage to these organs.[4][26]

Occupational Exposure Limits

Various regulatory agencies have established occupational exposure limits (OELs) for nickel and hexavalent chromium to protect workers from their adverse health effects. It is important to note that OELs for this compound as a specific compound are not commonly available; therefore, the limits for its components should be adhered to.

| Agency | Substance | Exposure Limit (8-hour TWA) | Notes | Reference |

| OSHA (USA) | Nickel (metal and insoluble compounds) | 1 mg/m³ | [9][30] | |

| NIOSH (USA) | Nickel (inorganic) | 0.015 mg/m³ | Recommended Exposure Limit (REL) | [25] |

| OSHA (USA) | Hexavalent Chromium | 5 µg/m³ | Permissible Exposure Limit (PEL) | [31] |

| NIOSH (USA) | Hexavalent Chromium | 0.2 µg/m³ | Recommended Exposure Limit (REL) | [31] |

| ACGIH (USA) | Nickel (elemental, inhalable) | 1.5 mg/m³ | Threshold Limit Value (TLV) | [9] |

| ACGIH (USA) | Nickel (insoluble inorganic compounds, inhalable) | 0.2 mg/m³ | Threshold Limit Value (TLV) | [9] |

Experimental Protocols for Toxicity Assessment

A variety of in vitro and in vivo methods are employed to assess the toxicity of nickel and chromium compounds. These protocols are essential for understanding their mechanisms of action and for screening potential therapeutic interventions.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Methodology:

-

Cell Culture: Plate cells (e.g., human lung epithelial cells like A549 or bronchial epithelial cells like BEAS-2B) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Exposure: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: After the exposure period, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Cell Preparation: Expose cells to the test compound as described for the cytotoxicity assay. After exposure, harvest the cells and resuspend them in a low-melting-point agarose.

-

Slide Preparation: Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal-melting-point agarose. Cover with a coverslip and allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Conclusion

This compound poses a significant health risk, primarily due to the carcinogenic and genotoxic properties of its nickel and hexavalent chromium components. Exposure can lead to a range of adverse health effects, from allergic reactions to life-threatening cancers. A thorough understanding of its toxicokinetics and mechanisms of toxicity is crucial for implementing effective safety measures in research and industrial settings. Adherence to established occupational exposure limits, the use of appropriate personal protective equipment, and regular health monitoring are essential for minimizing the risks associated with handling this hazardous compound. The experimental protocols outlined in this guide provide a framework for further investigation into the toxicology of this compound and for the development of potential ameliorative strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Nickel(II) chromate - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. This compound | CrNiO4 | CID 61767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 14721-18-7 | Benchchem [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] 4 WHAT ARE THE ANIMAL EVIDENCE FOR NICKEL CARCINOGENICITY ? | Semantic Scholar [semanticscholar.org]

- 9. osha.gov [osha.gov]

- 10. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | CAS#:14721-18-7 | Chemsrc [chemsrc.com]

- 12. Carcinogenicity of nickel compounds in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The role of oxidative stress in nickel and chromate genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages | Aging [aging-us.com]

- 17. Research Advances on Pathways of Nickel-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. airgas.com [airgas.com]

- 19. researchgate.net [researchgate.net]

- 20. Nickel Carcinogenesis Mechanism: DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Nickel induces transcriptional down-regulation of DNA repair pathways in tumorigenic and non-tumorigenic lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. Research Advances on Pathways of Nickel-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. apps.ocfl.net [apps.ocfl.net]

- 27. In vitro toxicity and transformation potency of nickel compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. An Invitro Analysis of Elemental Release and Cytotoxicity of Recast Nickel–Chromium Dental Casting Alloys - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Surface Technology Environmental Resource Center - STERC [sterc.org]

An In-depth Technical Guide to the Core Magnetic Properties of Transition Metal Chromates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental magnetic properties of transition metal chromates. These materials, with the general formula MCr₂O₄ (where M is a transition metal such as Mn, Fe, Co, Ni, or Cu), exhibit a rich variety of magnetic behaviors stemming from the interplay between different magnetic exchange interactions and structural distortions. This document summarizes key quantitative magnetic data, details common experimental protocols for their characterization, and visualizes the intricate relationships governing their magnetic structures.

Introduction to Transition Metal Chromates

Transition metal chromates crystallize in the spinel structure, which consists of a face-centered cubic lattice of oxygen ions with tetrahedral (A) and octahedral (B) sites for the cations. In a normal spinel structure, the divalent M²⁺ ions occupy the A-sites, and the trivalent Cr³⁺ ions occupy the B-sites. The magnetic properties of these compounds are primarily dictated by the superexchange interactions between the magnetic ions on the A and B sublattices (J_AB) and within the B sublattice (J_BB). The relative strengths of these interactions, often in competition, lead to complex magnetic ordering phenomena such as ferrimagnetism and spiral spin structures.[1] Furthermore, the presence of Jahn-Teller active ions like Cu²⁺ and Ni²⁺ at the A-site can induce structural distortions, which in turn significantly influence the magnetic properties.[2][3]

Quantitative Magnetic Properties

The magnetic characteristics of several key transition metal chromates are summarized below. These tables provide a comparative look at their magnetic ordering temperatures and other relevant magnetic parameters.

Table 1: Magnetic Transition Temperatures of Transition Metal Chromates

| Compound | Paramagnetic to Ferrimagnetic Transition (T_N or T_C) (K) | Collinear to Spiral Spin Structure (T_S) (K) | Lock-in Transition (T_L) (K) | Additional Transitions (K) |

| FeCr₂O₄ | 80[4][5] | 35[4][5] | - | Structural transition at 135 K (cubic to tetragonal) and ~70 K (tetragonal to orthorhombic)[4][6] |

| CoCr₂O₄ | ~95[7] | ~26[7] | ~14[7] | Spin-glass like behavior in nanoparticles[8] |

| NiCr₂O₄ | 63-73[9] | 22-31[9] | - | Orbital ordering transition at ~310 K[9] |

| MnCr₂O₄ | 41-51[10] | 14-20[10] | - | Reentrant spin-glass-like state below T_S[11] |

| CuCr₂O₄ | 122-155[12][13] | - | - | Structural transition from cubic to tetragonal above room temperature due to Jahn-Teller effect[12] |

Table 2: Magnetic Moments and Other Properties

| Compound | Saturated Magnetic Moment (μ_B/f.u.) | Notes |

| FeCr₂O₄ | 1.6 (at 4 K)[14] | Considerably lower than the value expected from the Néel model.[5] |

| CoCr₂O₄ | - | Exhibits multiferroic properties.[7] |

| NiCr₂O₄ | - | Shows a canted antiferromagnetic state below T_S.[15] |

| MnCr₂O₄ | 0.076 (effective)[16] | Exhibits a spiral spin order responsible for ferroelectricity.[11][16] |

| CuCr₂O₄ | 0.08 (at 2 K)[13] | The magnetic structure consists of two canted Cr³⁺ sublattices and one Cu²⁺ sublattice coupled antiferromagnetically.[13] |

Experimental Protocols

The characterization of the magnetic properties of transition metal chromates relies on a suite of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of Polycrystalline Samples

Solid-State Reaction:

-

High-purity precursor oxides (e.g., Fe₂O₃, Cr₂O₃, NiO, etc.) are weighed in stoichiometric amounts.

-

The powders are thoroughly mixed and ground together, often using an agate mortar and pestle, to ensure homogeneity.

-

The mixture is pressed into pellets.

-

The pellets are subjected to a series of heat treatments at high temperatures (e.g., 1000-1400 °C) in a controlled atmosphere (e.g., air, inert gas, or vacuum) with intermediate grindings to promote a complete reaction and the formation of a single-phase spinel structure.[17]

-

The final product is slowly cooled to room temperature.

Co-precipitation Method:

-

Aqueous solutions of the metal nitrates (e.g., cobalt nitrate and chromium nitrate) are prepared in the desired molar ratio.[18]

-

A precipitating agent, such as a solution of sodium hydroxide or ammonium hydroxide, is added dropwise to the mixed metal salt solution while stirring vigorously.

-

The resulting precipitate is filtered, washed multiple times with deionized water and ethanol to remove impurities, and then dried.

-

The dried powder is calcined at a specific temperature to obtain the crystalline spinel phase.[7]

Magnetic Measurements

Superconducting Quantum Interference Device (SQUID) Magnetometry:

-

A small amount of the powdered sample (typically 15-20 mg) is packed into a gelatin capsule or other suitable sample holder.[19]

-

The sample is mounted in the SQUID magnetometer.

-

Zero-Field-Cooled (ZFC) Measurement: The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the sample is warmed.[15][20]

-

Field-Cooled (FC) Measurement: The sample is cooled from room temperature to a low temperature in the presence of the same external magnetic field used for the ZFC measurement. The magnetization is then measured as the sample is warmed in the same field.[20]

-

Magnetic Hysteresis (M-H) Loops: At a constant temperature, the applied magnetic field is swept through a range of positive and negative values, and the corresponding magnetization of the sample is recorded to determine properties like coercivity and remanence.[7]

Structural and Magnetic Structure Determination

Powder Neutron Diffraction:

-

A powdered sample is loaded into a sample holder (e.g., a vanadium can).

-

The sample is placed in a neutron diffractometer, which allows for temperature control.

-

Neutron diffraction patterns are collected at various temperatures, both above and below the magnetic ordering temperatures.

-

The nuclear structure is determined from the diffraction pattern in the paramagnetic region (above the highest magnetic transition temperature).

-

Below the ordering temperature, new Bragg peaks of magnetic origin appear. The positions and intensities of these magnetic peaks are used to determine the magnetic structure, including the direction and arrangement of the magnetic moments.[5][14] This technique is crucial for identifying complex non-collinear spin structures like spirals.[5]

Visualizing Key Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate important conceptual frameworks for understanding the magnetic properties of transition metal chromates.

Caption: Influence of the Jahn-Teller effect on the structure and magnetism of transition metal chromates.

Caption: General experimental workflow for the magnetic characterization of transition metal chromates.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. wucj.lab.westlake.edu.cn [wucj.lab.westlake.edu.cn]

- 3. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Single Crystal Growth by Floating Zone Technique of FeCr2O4 Multiferroic Spinel: Its Structure, Composition, and Magnetic Properties [mdpi.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. tsijournals.com [tsijournals.com]

- 7. Investigation of Structural, Elastic and Magnetic Properties of CoCr2−xZrxO4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Size dependence of structure and magnetic properties of CoCr2O4 nanoparticles synthesized by hydrothermal technique [inis.iaea.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.aps.org [journals.aps.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Magnetic Structures in FeCr2S4 and FeCr2O4 | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. OneTunnel | FeCr2O4 Spinel Formation: Relationship Between Color and Magnetics Properties [onetunnel.org]

- 18. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 19. pubs.acs.org [pubs.acs.org]

- 20. arxiv.org [arxiv.org]

The Dual Nature of Chromium: An In-depth Technical Guide to the Environmental Impact and Toxicity of Hexavalent Chromium Compounds

For Researchers, Scientists, and Drug Development Professionals

Hexavalent chromium (Cr(VI)) compounds, widely used in industrial processes such as chrome plating, welding, and pigment production, pose a significant threat to environmental and human health.[1] Unlike its trivalent form (Cr(III)), which is an essential nutrient, Cr(VI) is a potent carcinogen and toxicant.[2][3] This technical guide provides a comprehensive overview of the environmental fate, toxicological profile, and molecular mechanisms of Cr(VI) toxicity, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Environmental Contamination and Regulatory Standards

Hexavalent chromium is released into the environment through industrial effluents, atmospheric emissions, and improper waste disposal.[4][5] Its high solubility in water facilitates its contamination of groundwater and soil.[6] To mitigate the risks associated with Cr(VI) exposure, various regulatory bodies have established permissible limits in different environmental media and occupational settings.

Quantitative Data Summary

The following tables summarize key quantitative data related to the toxicity and regulation of hexavalent chromium.

Table 1: Acute Toxicity of Hexavalent Chromium Compounds

| Compound | Route | Species | LD50/LC50 | Reference |

| Chromic Acid | Oral | Rat | 52.0 mg/kg (LD50) | |

| Chromic Acid | Dermal | Rabbit | 57.0 mg/kg (LD50) | |

| Chromic Acid | Inhalation | Rat | 0.217 mg/L (LC50) | |

| Chromium Trioxide | Inhalation | Rat (female) | 87 mg/m³ (LC50) | [7] |

| Chromium Trioxide | Inhalation | Rat (male) | 137 mg/m³ (LC50) | [7] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)

| Study Type | Species | Effect | NOAEL | LOAEL | Reference |

| Subchronic (90-day) | Male Rat | Increased ALT | 1.58 mg/kg-day | 4.16 mg/kg-day | [8] |

| Chronic | Female Rat | Chronic Liver Inflammation | - | 0.248 mg/kg-day | [8] |

| Chronic | Female Mouse | Duodenal Hyperplasia | 0.248 mg/kg-day | - | [8] |

Table 3: Occupational Exposure Limits for Hexavalent Chromium

| Agency | Standard | Value | Notes |

| OSHA | Permissible Exposure Limit (PEL) - 8-hr TWA | 5 µg/m³ | [3][9][10] |

| OSHA | Action Level - 8-hr TWA | 2.5 µg/m³ | [3][9][10] |

| NIOSH | Recommended Exposure Limit (REL) - 10-hr TWA | 0.2 µg/m³ | [11][12][13] |

| ACGIH | Threshold Limit Value (TLV) - 8-hr TWA (inhalable) | 0.2 µg/m³ (0.0002 mg/m³) | [14] |

| ACGIH | Short-Term Exposure Limit (STEL) - (inhalable) | 0.5 µg/m³ (0.0005 mg/m³) | [14] |

Table 4: Drinking Water Standards for Chromium

| Agency | Standard | Value | Notes |

| U.S. EPA | Maximum Contaminant Level (MCL) - Total Chromium | 100 ppb (0.1 mg/L) | Assumes 100% is Cr(VI)[7][15] |

| WHO | Provisional Guideline - Total Chromium | 50 µg/L | [16] |

Mechanisms of Toxicity

The toxicity of hexavalent chromium is intricately linked to its cellular uptake and subsequent intracellular reduction. Cr(VI) readily enters cells through anion transport channels, mimicking sulfate and phosphate ions.[17] Once inside the cell, it undergoes a series of reductions to Cr(V), Cr(IV), and ultimately the more stable Cr(III).[17] This reduction process is a double-edged sword; while it detoxifies Cr(VI), the reactive intermediates and the generation of reactive oxygen species (ROS) are responsible for its cytotoxic and genotoxic effects.[18]

Key Signaling Pathways in Cr(VI) Toxicity

Several critical signaling pathways are disrupted by hexavalent chromium exposure, leading to cellular damage, apoptosis, and carcinogenesis.

The generation of ROS and reactive chromium intermediates leads to widespread cellular damage, including DNA strand breaks and adducts, protein modification, and lipid peroxidation.[19] This damage triggers a cascade of signaling events aimed at either cellular repair or elimination through apoptosis.

The tumor suppressor protein p53 plays a crucial role in the cellular response to Cr(VI)-induced DNA damage.[17][20] Activation of p53 can lead to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, initiate apoptosis.[21] This is often mediated through the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.[18]

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also activated in response to Cr(VI)-induced oxidative stress.[6] These pathways can regulate a diverse range of cellular processes, including proliferation, differentiation, and apoptosis. The transcription factor NF-κB, a key regulator of the inflammatory response, is also activated by Cr(VI).[14][22] The interplay between these signaling pathways ultimately determines the fate of the cell following Cr(VI) exposure.

Experimental Protocols for Assessing Hexavalent Chromium Toxicity

A variety of standardized methods are employed to assess the environmental presence and toxicological effects of hexavalent chromium.

Analytical Methods for Cr(VI) Detection

-

EPA Method 3060A: Alkaline Digestion for Hexavalent Chromium: This method is used for the extraction of Cr(VI) from solid matrices such as soil and sludge.[18][23][24] It involves an alkaline digestion to solubilize both water-soluble and insoluble Cr(VI) compounds while minimizing the reduction of Cr(VI) to Cr(III).[23]

-

EPA Method 7196A: Colorimetric Determination of Hexavalent Chromium: This is a colorimetric method for the quantification of dissolved Cr(VI) in extracts and water samples.[4][6][8][9][25] The method is based on the reaction of Cr(VI) with diphenylcarbazide in an acidic solution, which produces a red-violet complex that can be measured spectrophotometrically.[25]

-

Ion Chromatography (IC): This technique is used for the speciation of chromium, allowing for the separation and quantification of Cr(III) and Cr(VI) in water samples.[16][19][26][27][28]

Key Toxicological Assays

-

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.[2][10][17][29][30] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet" tail, the length and intensity of which are proportional to the extent of DNA damage.[2][17]

-

Micronucleus Test (OECD Guideline 474): This in vivo assay is used to assess the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus.[5][15][22][31] Animals are exposed to the test substance, and developing erythrocytes in the bone marrow are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[31]

-

Measurement of Oxidative Stress Markers:

-

Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Glutathione (GSH): The level of reduced glutathione, a major intracellular antioxidant, can be quantified using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), which reacts with GSH to produce a yellow-colored product.[1]

-

Malondialdehyde (MDA): MDA is a product of lipid peroxidation and can be measured using the thiobarbituric acid reactive substances (TBARS) assay. MDA reacts with thiobarbituric acid to form a colored product that can be measured spectrophotometrically.

-

Conclusion

Hexavalent chromium compounds represent a significant environmental and health hazard due to their widespread industrial use and inherent toxicity. A thorough understanding of their environmental fate, mechanisms of toxicity, and the signaling pathways they disrupt is crucial for risk assessment, the development of effective remediation strategies, and the design of therapeutic interventions for Cr(VI)-related diseases. The quantitative data and experimental methodologies outlined in this guide provide a valuable resource for researchers, scientists, and drug development professionals working to address the challenges posed by hexavalent chromium.

References

- 1. Reduction with glutathione is a weakly mutagenic pathway in chromium(VI) metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. SW-846 Test Method 7196A: Chromium, Hexavalent (Colorimetric) | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]

- 5. oecd.org [oecd.org]

- 6. epa.gov [epa.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Analytical Method [keikaventures.com]

- 9. policycommons.net [policycommons.net]

- 10. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]

- 11. astcanada.ca [astcanada.ca]

- 12. NIOSH Lowers Advised Exposure Limit For Airborne Hexavalent Chromium [news.bloomberglaw.com]

- 13. eLCOSH : Criteria for a Recommended Standard: Occupational Exposure to Hexavalent Chromium [elcosh.org]

- 14. TLV For Chromium Compounds [lincolnelectric.com]

- 15. oecd.org [oecd.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. 21stcenturypathology.com [21stcenturypathology.com]

- 18. epa.gov [epa.gov]

- 19. Chromium speciation by IC-ICP-MS | Metrohm [metrohm.com]

- 20. Chromium(VI) induces p53-dependent apoptosis in diploid human lung and mouse dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. puretest.port.ac.uk [puretest.port.ac.uk]

- 22. oecd.org [oecd.org]

- 23. epa.gov [epa.gov]

- 24. US EPA Method 3060A: Alkaline Digestion for Hexavalent Chromium | EVISA's Links Database [speciation.net]

- 25. epa.gov [epa.gov]

- 26. lcms.cz [lcms.cz]

- 27. brjac.com.br [brjac.com.br]

- 28. An Ion Chromatography Method for Simultaneous Quantification of Chromate, Arsenate, Selenate, Perchlorate, and Other Inorganic Anions in Environmental Media - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair | Springer Nature Experiments [experiments.springernature.com]

- 30. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 31. nucro-technics.com [nucro-technics.com]

An In-Depth Technical Guide to the Phase Diagram of the Nickel-Chromium-Oxygen System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nickel-chromium-oxygen (Ni-Cr-O) ternary phase diagram, a critical tool for understanding the high-temperature behavior of Ni-Cr based alloys. These alloys are fundamental to a wide range of applications, from heating elements and furnace components to biocompatible materials and catalysts, where their interaction with oxygen at elevated temperatures dictates their performance and longevity. This document synthesizes available experimental data and outlines the methodologies used to determine the phase equilibria in this complex system.

Core Phase Relationships and Equilibria

The Ni-Cr-O system is characterized by the interplay between the metallic nickel-chromium solid solution and various oxide phases. The primary solid phases of interest are:

-

γ-(Ni,Cr): A face-centered cubic (FCC) solid solution of nickel and chromium.

-

NiO: Nickel(II) oxide, which has a rock salt crystal structure.

-

Cr₂O₃: Chromium(III) oxide, possessing a corundum crystal structure.

-

NiCr₂O₄: A spinel-structured oxide.

The stability of these phases is dictated by temperature, the overall composition of Ni, Cr, and O, and critically, the oxygen partial pressure (pO₂). At elevated temperatures, chromium's high affinity for oxygen leads to the preferential formation of a protective Cr₂O₃ layer on the surface of Ni-Cr alloys. Under specific conditions of temperature and oxygen partial pressure, NiO and the ternary spinel phase, NiCr₂O₄, can also form. Understanding the boundaries between these phase fields is essential for predicting and controlling the oxidation behavior of Ni-Cr alloys.

The key equilibria in the system involve the coexistence of the metallic alloy with one or more oxide phases. For instance, at a given temperature, as the oxygen partial pressure increases, a Ni-Cr alloy will first be in equilibrium with Cr₂O₃, then potentially with the NiCr₂O₄ spinel, and finally with NiO.

Caption: Simplified logical flow of oxide formation on a Ni-Cr alloy with increasing oxygen partial pressure.

Quantitative Phase Equilibria Data

The following tables summarize the available quantitative data on phase equilibria in the Ni-Cr-O system and related subsystems at various temperatures. This data is crucial for the thermodynamic modeling and prediction of alloy behavior.

Table 1: Solubility of Cr₂O₃ in NiO

| Temperature (°C) | Temperature (K) | Maximum Solubility of Cr in NiO (mol%) |

| 950 | 1223 | 0.98 ± 0.10 |

| 1050 | 1323 | 1.80 ± 0.15 |

| 1150 | 1423 | 3.60 ± 0.31 |

Data sourced from studies on the precipitation and solid solubility in the NiO-Cr₂O₃ system.[1]

Table 2: Three-Phase Equilibria in the Ni-Cr-Al-O System at 1373 K (1100 °C)

This table provides data from a closely related quaternary system, offering insights into the phase equilibria involving Ni, Cr, and O. The data represents the equilibrium between the metallic nickel phase, a (Ni,Al,Cr)₂O₄ spinel solid solution, and a (Cr,Al)₂O₃ corundum solid solution.

| Cation Fraction in Corundum (X_Al) | Cation Fraction in Spinel (Y_Al) | -log(pO₂ / Pa) |

| 0.05 | 0.08 | 10.95 |

| 0.10 | 0.16 | 11.20 |

| 0.20 | 0.30 | 11.55 |

| 0.30 | 0.42 | 11.75 |

| 0.40 | 0.52 | 11.85 |

| 0.50 | 0.61 | 11.90 |

| 0.60 | 0.69 | 11.92 |

| 0.70 | 0.77 | 11.90 |

| 0.80 | 0.85 | 11.80 |

| 0.90 | 0.93 | 11.60 |

Data adapted from a study on the Ni-Cr-Al-O system, providing an approximation for the oxygen partial pressures in the Ni-Cr-O system where Al is absent.[2]

Experimental Protocols for Phase Diagram Determination

The determination of the Ni-Cr-O phase diagram requires a combination of high-temperature experimental techniques and sophisticated analytical methods. The following outlines a typical experimental workflow.

Caption: A typical experimental workflow for determining a high-temperature oxide phase diagram.

Sample Preparation

-

Powder Metallurgy Route: High-purity powders of Ni, Cr, NiO, and Cr₂O₃ are mixed in desired proportions. The powders are then mechanically alloyed to ensure homogeneity and cold-pressed into pellets.

-

Alloy Casting: Ni-Cr alloys of specific compositions are prepared by arc-melting high-purity nickel and chromium under an inert atmosphere. The resulting alloy buttons are then sectioned for subsequent experiments.

High-Temperature Equilibration and Quenching

-

Furnace Setup: Samples are placed in a high-temperature furnace capable of precise temperature control. The furnace atmosphere is controlled to achieve a specific oxygen partial pressure. This is often accomplished using gas mixtures (e.g., CO/CO₂ or H₂/H₂O) or by employing a solid-state oxygen pump.

-

Equilibration: Samples are held at the target temperature (e.g., 1000 °C, 1100 °C, 1200 °C, 1300 °C) for a sufficient duration to reach thermodynamic equilibrium. The required time is determined through preliminary kinetic studies and can range from several hours to hundreds of hours.

-

Quenching: After equilibration, the samples are rapidly cooled to room temperature to preserve the high-temperature phase assemblages. This is typically achieved by dropping the sample into water, liquid nitrogen, or a cold inert gas stream.

Phase Identification and Compositional Analysis

-

X-ray Diffraction (XRD):

-

Purpose: To identify the crystalline phases present in the quenched samples.

-

Methodology: The quenched samples are ground into a fine powder. The powder is then analyzed using an X-ray diffractometer. The resulting diffraction pattern, a plot of X-ray intensity versus diffraction angle (2θ), is a unique fingerprint for each crystalline phase. The experimental pattern is compared with standard diffraction patterns from databases (e.g., the Powder Diffraction File from the ICDD) to identify the phases.

-

-

Electron Probe Microanalysis (EPMA):

-

Purpose: To determine the precise elemental composition of each phase identified by XRD.

-

Methodology: The quenched samples are mounted in an epoxy resin, polished to a mirror finish, and coated with a thin layer of conductive material (e.g., carbon). The sample is then placed in the EPMA instrument. A focused beam of electrons is directed at a specific phase, causing the emission of characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS) and compared to those from standards of known composition to obtain a quantitative elemental analysis.[3]

-

Thermal Analysis

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA):

-

Purpose: To determine the temperatures of phase transformations, such as melting, solidification, and solid-state reactions.

-

Methodology: A small sample is placed in a sensitive microbalance within a furnace. The weight of the sample is continuously monitored as the temperature is increased or decreased at a controlled rate (TGA). Simultaneously, the temperature difference between the sample and an inert reference material is measured (DTA).[1][2] Phase transformations are indicated by changes in weight (e.g., due to oxidation or reduction) and by endothermic or exothermic peaks in the DTA signal.

-

By combining the results from these experimental techniques, a self-consistent phase diagram for the Ni-Cr-O system can be constructed, providing invaluable data for materials design and performance prediction in high-temperature, oxidative environments.

References

Methodological & Application

Application Notes and Protocols for High-Pressure Synthesis of Nickel(II) Chromate

Introduction

Nickel(II) chromate (NiCrO₄) is a red-brown, acid-soluble inorganic compound with notable thermal stability.[1][2] Its synthesis, particularly under high-pressure conditions, yields a product with a specific crystalline structure and properties that are of interest in materials science. The high-pressure synthesis route is crucial for obtaining the pure NiCrO₄ phase while avoiding the formation of other nickel-chromium oxides, such as the nickel-chromium spinel (NiCr₂O₄).[1][3] This document provides detailed protocols for the high-pressure synthesis of nickel(II) chromate, along with its physicochemical properties and relevant safety information.

Physicochemical Properties

Nickel(II) chromate synthesized under high pressure exhibits the following properties:

| Property | Value | Reference |

| Chemical Formula | NiCrO₄ | [2] |

| Molar Mass | 174.71 g/mol | [1] |

| Appearance | Dark maroon-colored powder | [1] |

| Crystal Structure | Orthorhombic | [1][3] |

| Unit Cell Parameters | a = 5.482 Å, b = 8.237 Å, c = 6.147 Å | [1][3] |

| Cell Volume | 277.6 ų | [1][3] |

| Solubility | Very slightly soluble in water; soluble in hydrochloric acid | [1][2] |

Experimental Protocols

Two primary high-pressure methods for the synthesis of nickel(II) chromate have been reported. Method 1 is a high-pressure, high-temperature approach, while Method 2 operates at a lower pressure and temperature but requires a significantly longer reaction time.

Method 1: High-Pressure, High-Temperature Synthesis

This method involves the solid-state reaction of nickel(II) oxide and chromium(III) oxide under a high-pressure oxygen atmosphere.

Materials and Equipment:

-

Nickel(II) oxide (NiO), high purity

-

Chromium(III) oxide (Cr₂O₃), high purity

-

High-pressure autoclave or similar high-pressure apparatus capable of reaching 1000 atm and 800 °C

-

Oxygen gas source

-

Tube furnace

-

Mortar and pestle

-

Sample holder (e.g., platinum or alumina crucible)

Protocol:

-

Precursor Preparation: Weigh stoichiometric amounts of NiO and Cr₂O₃.

-

Mixing: Thoroughly grind the NiO and Cr₂O₃ powders together in a mortar and pestle to ensure a homogeneous mixture.

-

Sample Loading: Place the mixed powder into a suitable sample holder and position it within the high-pressure autoclave.

-

Pressurization and Heating:

-

Reaction: Maintain the temperature and pressure for a sufficient duration to ensure complete reaction. The exact time may need to be optimized, but several hours is a typical starting point.

-

Cooling and Depressurization:

-

After the reaction period, cool the autoclave to room temperature.

-

Slowly and safely vent the oxygen pressure.

-

-

Sample Recovery: Retrieve the sample from the autoclave. The resulting product should be dark maroon nickel(II) chromate powder.

-

Characterization: Analyze the product using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

Critical Parameters:

-

Maintaining a high oxygen pressure is crucial. If the pressure is too low, or the temperature exceeds 660 °C without sufficient pressure, the formation of nickel chromium spinel (NiCr₂O₄) is favored.[1][3]

Method 2: Low-Pressure, Low-Temperature Synthesis

This alternative method can produce nickel(II) chromate at lower pressures and temperatures, but the reaction is significantly slower.

Materials and Equipment:

-

Nickel(II) oxide (NiO), high purity

-

Chromium(III) oxide (Cr₂O₃), high purity

-

Controlled atmosphere furnace or a sealed reaction vessel capable of maintaining 7.3 bar pressure

-

Oxygen gas source

-

Mortar and pestle

-

Sample holder

Protocol:

-

Precursor Preparation: Prepare a stoichiometric mixture of NiO and Cr₂O₃ as described in Method 1.

-

Sample Loading: Place the mixture into a sample holder within the reaction vessel.

-

Pressurization and Heating:

-

Reaction: Maintain these conditions for an extended period, potentially for several days, for the reaction to proceed to completion.[1][3]

-

Cooling and Depressurization: Cool the vessel to room temperature and release the pressure.

-

Sample Recovery and Characterization: Recover and analyze the product as in Method 1.

Experimental Workflow Diagram

References

Application Notes and Protocols for the Analytical Characterization of Nickel Chromate

Introduction

Nickel chromate (NiCrO₄) and its related compounds are materials of significant interest in various fields, including catalysis, pigment production, and potentially in specialized pharmaceutical applications. For researchers, scientists, and drug development professionals, a thorough characterization of this compound is crucial to understand its physicochemical properties, purity, and stability. This document provides detailed application notes and experimental protocols for a suite of analytical techniques essential for the comprehensive characterization of this compound.

X-ray Diffraction (XRD)

Principle: X-ray Diffraction is a non-destructive technique used to determine the crystallographic structure of a material. When a sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a pattern that is characteristic of the material's crystal structure.

Application to this compound: XRD is primarily used to confirm the formation of the desired this compound phase, identify any impurities, and determine crystallite size. For instance, studies on nickel chromite nanoparticles have used XRD to confirm the formation of a pure spinel structure.[1][2] The diffraction patterns can reveal the Miller indices of the crystal planes, which are essential for structural identification.[3]

Data Presentation: Crystalline Properties of this compound

| Property | Typical Values | Reference |

| Crystal System | Cubic Spinel | [3] |

| Space Group | Fd-3m | [3] |

| Prominent (hkl) planes | (111), (220), (311), (400), (511), (440) | [3] |

| Crystallite Size | 17 - 30 nm (nanoparticles) | [3] |

Experimental Protocol:

-

Sample Preparation:

-

Finely grind the this compound sample to a homogenous powder using an agate mortar and pestle.

-

Mount the powder onto a sample holder, ensuring a flat and level surface.

-

-

Instrumentation and Data Acquisition:

-

Use a powder X-ray diffractometer equipped with a Cu-Kα radiation source (wavelength λ = 1.5418 Å).[2]

-

Set the 2θ scan range typically from 15° to 60°.[2]

-

Operate the instrument at a specific voltage and current (e.g., 40 kV and 30 mA).

-

Acquire the diffraction pattern with a step size of, for example, 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Identify the diffraction peaks and compare their 2θ positions with standard diffraction patterns from databases (e.g., JCPDS) to confirm the this compound phase.

-

Use the Scherrer equation to estimate the average crystallite size from the broadening of the most intense diffraction peak.

-

Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the material.

Application to this compound: FTIR is used to confirm the formation of the spinel structure by identifying the characteristic metal-oxygen vibrational bands. For nickel chromite (NiCr₂O₄), specific peaks correspond to the vibrations of Ni-O bonds in tetrahedral sites and Cr-O bonds in octahedral sites.[1]

Data Presentation: Characteristic FTIR Peaks for Nickel Chromite

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Ni-O (Tetrahedral) | 607 - 628 | [1] |

| Cr-O (Octahedral) | 486 - 491 | [1] |

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Mix approximately 1-2 mg of the this compound sample with ~200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Press the mixture in a hydraulic press to form a transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the absorption bands corresponding to the Ni-O and Cr-O vibrations to confirm the spinel structure.[1]

-

X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Application to this compound: XPS is used to determine the surface composition and the oxidation states of nickel and chromium.[4] This is crucial for understanding the surface chemistry, especially in catalytic applications. High-resolution spectra of the Ni 2p and Cr 2p regions can distinguish between different oxidation states and identify compounds like NiO and NiCr₂O₄.[5][6]

Data Presentation: Representative XPS Binding Energies

| Element and Orbital | Binding Energy (eV) | Species | Reference |

| Ni 2p₃/₂ | ~852.6 | Ni metal | [7] |

| Ni 2p₃/₂ | ~854.6 | Ni²⁺ (e.g., in NiO, Ni(OH)₂) | [7] |

| Cr 2p₃/₂ | ~574.1 | Cr metal | [5] |

| Cr 2p₃/₂ | ~576.3 | Cr³⁺ (e.g., in Cr₂O₃) | [5] |

| Cr 2p₃/₂ | ~575.5 | Cr in NiCr₂O₄ | [5] |

Experimental Protocol:

-

Sample Preparation:

-

Mount the this compound powder onto a sample holder using double-sided adhesive tape.

-

Ensure the sample is in an ultra-high vacuum environment (typically <10⁻⁸ mbar).

-

-

Instrumentation and Data Acquisition:

-

Use an XPS instrument with a monochromatic Al Kα X-ray source (1486.6 eV).[8]

-

Acquire a survey scan to identify all elements present on the surface.

-

Perform high-resolution scans over the Ni 2p, Cr 2p, and O 1s regions to determine chemical states.

-

Use an ion gun (e.g., Ar⁺) for depth profiling to analyze the composition beneath the surface.[6]

-

-

Data Analysis:

-

Calibrate the binding energy scale by referencing the C 1s peak at 284.8 eV or 285.0 eV.[8]

-

Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolute different chemical states.[7]

-

Quantify the elemental composition from the peak areas and relative sensitivity factors.

-

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a material. This absorption corresponds to the excitation of electrons from lower to higher energy levels.

Application to this compound: UV-Vis spectroscopy can be used for the quantitative determination of nickel and chromium ions in solution, often after dissolving the solid sample.[9][10] The technique is fast, inexpensive, and suitable for routine analysis.[10] For solid samples, diffuse reflectance UV-Vis can provide information about the electronic structure and band gap.

Data Presentation: UV-Vis Absorption Maxima for Nickel Ions

| Ion | Wavelength (λ_max) | Medium | Reference |

| Ni(II) | 396 nm | Aqueous solution | [9] |

| Ni(II) complex | 386 nm | with DMHBIH reagent | [11] |

Experimental Protocol:

-

Sample Preparation (for solutions):

-

Accurately weigh a small amount of this compound and dissolve it in an appropriate solvent (e.g., dilute acid).

-

Prepare a series of standard solutions of known concentrations for calibration.

-

For colorimetric analysis, a complexing agent may be added to enhance absorbance.[11]

-

-

Instrumentation and Data Acquisition:

-

Use a double-beam UV-Vis spectrophotometer.

-

Scan the wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λ_max).[10]

-

Measure the absorbance of the standard solutions and the sample solution at λ_max.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of the unknown sample from its absorbance using the calibration curve, based on the Beer-Lambert law.[11]

-

Microscopy and Elemental Analysis

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Principle: SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution that reveal the surface morphology and topography. EDX is an analytical technique used for the elemental analysis or chemical characterization of a sample. It relies on the interaction of an electron beam with the sample, which emits characteristic X-rays for each element.